Ethyl cinnamate
Overview
Description
Ethyl cinnamate is synthesized through esterification reactions, involving cinnamic acid and ethanol as primary reactants. Its applications span across food, cosmetic, and pharmaceutical industries due to its pleasant scent and flavor.
Synthesis Analysis
Several methods have been explored for the efficient synthesis of ethyl cinnamate. Enzymatic esterification, using Lipozyme TLIM, has been highlighted for its high yield in isooctane as a reaction medium, achieving a maximum yield of 99% under optimal conditions (Wang et al., 2016). Additionally, sodium bisulfate has been utilized as an effective catalyst in esterification, demonstrating a significant yield of 91.1% under certain conditions (Xiang, 2002).
Molecular Structure Analysis
The crystal and molecular structure of ethyl cinnamate derivatives have been extensively studied, revealing insights into the stereochemistry and spatial arrangement of its molecules. For instance, the structure of ethyl p-chloro α-cyano-β-methyl-cis-cinnamate was determined, showing a significant dihedral angle between the benzene ring and the ethylenic group, which suggests the presence of steric effects influencing the orientation of these groups (Higuchi et al., 1972).
Chemical Reactions and Properties
Ethyl cinnamate participates in various chemical reactions, including topochemical reactions leading to the formation of highly strained tricyclic derivatives (Maekawa et al., 1991). Its reactivity and interactions with different catalysts and conditions have been a focus of research to optimize its synthesis and application.
Physical Properties Analysis
Research on the physical properties of ethyl cinnamate, such as its boiling point, melting point, and solubility, is crucial for its application in various industries. However, specific studies detailing these properties were not identified in this search. Typically, these properties are determined experimentally and are critical for handling and processing ethyl cinnamate in industrial settings.
Chemical Properties Analysis
The chemical properties of ethyl cinnamate, including its reactivity under different conditions and with various chemicals, are essential for its broad application range. Its esterification process, catalytic synthesis, and reactions under different catalysts have been explored to enhance its production efficiency and application potential (Shan, 2003).
Scientific Research Applications
Antimicrobial Activity
- Field : Pharmaceutical Sciences
- Application : Ethyl cinnamate has been found to exhibit antimicrobial properties, making it a valuable ingredient in pharmaceutical formulations . It is used in topical creams, ointments, and lotions for its potential antifungal and antibacterial effects .
- Method : In a study, synthetic cinnamides and cinnamates, including ethyl cinnamate, were prepared and submitted for the evaluation of antimicrobial activity against pathogenic fungi and bacteria . The minimum inhibitory concentration (MIC) of the compounds was determined using microdilution testing in broth .
- Results : Ethyl cinnamate showed significant antimicrobial activity. The MIC for ethyl cinnamate was found to be 726.36 µM . The compounds were found to be bactericidal, with MBC/MIC ≤ 4 .
Fragrance Industry
- Field : Fragrance and Cosmetics
- Application : Ethyl cinnamate serves as a key ingredient in perfumes, colognes, and other fragrances due to its pleasant, fruity scent .
- Method : It is added to various fragrance compositions to add depth and sweetness .
- Results : The addition of ethyl cinnamate enhances the sensory appeal of various products by imparting a pleasant aroma, thereby increasing consumer satisfaction and product acceptance .
Flavoring Agent
- Field : Food Industry
- Application : Ethyl cinnamate is utilized as a flavoring agent to impart a sweet, cinnamon-like taste to various products .
- Method : It is commonly used in confectionery, bakery items, chewing gum, and beverages .
- Results : The addition of ethyl cinnamate enhances the flavor of various food products, thereby increasing their appeal to consumers .
Cosmetics
- Field : Cosmetics
- Application : Ethyl cinnamate is incorporated into cosmetic products such as creams, lotions, and soaps . It adds fragrance while potentially offering antioxidant and antimicrobial properties to skincare formulations .
- Method : It is added to various cosmetic formulations during the manufacturing process .
- Results : The addition of ethyl cinnamate enhances the sensory appeal and potential skincare benefits of various cosmetic products .
Industrial Applications
- Field : Industrial Processes
- Application : Ethyl cinnamate finds applications in various industrial processes, including the synthesis of other chemicals and as a solvent in different reactions . It is also used in the production of plasticizers and as a flavor enhancer in tobacco products .
- Method : It is used in various industrial processes as needed .
- Results : The use of ethyl cinnamate in industrial processes contributes to the efficiency and effectiveness of these processes .
Medical Intermediate
- Field : Medical and Pharmaceutical Research
- Application : Ethyl cinnamate is used as a medical intermediate and in organic synthesis .
- Method : It is used in various research and development processes in the medical and pharmaceutical fields .
- Results : The use of ethyl cinnamate as a medical intermediate contributes to the development of new drugs and treatments .
Antioxidant Activity
- Field : Nutraceuticals and Food Science
- Application : Ethyl cinnamate has been suggested to exhibit antioxidant properties, which can be beneficial in the prevention of oxidative stress-related diseases .
- Method : In research studies, ethyl cinnamate is often tested for its antioxidant activity using various assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, and FRAP assay .
Anti-inflammatory Activity
- Field : Pharmaceutical Sciences
- Application : Ethyl cinnamate may offer certain health benefits, including anti-inflammatory properties . This makes it a potential candidate for the development of new anti-inflammatory drugs .
- Method : The anti-inflammatory activity of ethyl cinnamate can be evaluated using various in vitro and in vivo models of inflammation .
Synthesis of Other Chemicals
- Field : Chemical Industry
- Application : Ethyl cinnamate is used in the synthesis of other chemicals . It serves as a starting material or intermediate in various chemical reactions .
- Method : The specific methods of application or experimental procedures depend on the particular chemical reaction or process .
- Results : The use of ethyl cinnamate in the synthesis of other chemicals contributes to the efficiency and effectiveness of these processes .
Solvent in Different Reactions
- Field : Chemical Industry
- Application : Ethyl cinnamate is used as a solvent in different reactions . It can help to dissolve other substances and facilitate chemical reactions .
- Method : It is added to the reaction mixture as needed .
- Results : The use of ethyl cinnamate as a solvent can contribute to the efficiency and effectiveness of various chemical reactions .
Production of Plasticizers
- Field : Plastics Industry
- Application : Ethyl cinnamate is used in the production of plasticizers . Plasticizers are substances added to materials to increase their plasticity or flexibility .
- Method : It is incorporated into the plastic manufacturing process as a plasticizer .
- Results : The addition of ethyl cinnamate can enhance the properties of plastic products, making them more flexible and durable .
Flavor Enhancer in Tobacco Products
- Field : Tobacco Industry
- Application : Ethyl cinnamate is used as a flavor enhancer in tobacco products . It can improve the taste and aroma of these products .
- Method : It is added to tobacco during the manufacturing process .
- Results : The addition of ethyl cinnamate can enhance the sensory appeal of tobacco products, thereby increasing their acceptance among consumers .
Safety And Hazards
Future Directions
Ethyl cinnamate has potential applications in the food industry, especially for beverages and baked goods. Its application in the cosmetic and pharmaceutical industry is also significant due to the characteristic flavor and fragrance, as well as high boiling point and stability . Future research will delve into exploring the relationship between microorganisms and active ingredients in yellow rice wine, improving both the quality and functionality of the wine .
properties
IUPAC Name |
ethyl (E)-3-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEBGUQPQBELIU-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017688 | |
Record name | ethyl-(E)-cinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid, sweet balsamic-honey note | |
Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl cinnamate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14191 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Ethyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; miscible in alcohols, miscible (in ethanol) | |
Record name | Ethyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.044-1.051 | |
Record name | Ethyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00327 [mmHg] | |
Record name | Ethyl cinnamate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14191 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ethyl cinnamate | |
CAS RN |
4192-77-2, 103-36-6 | |
Record name | Ethyl (E)-cinnamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4192-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl cinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl trans-cinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004192772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL CINNAMATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | ethyl-(E)-cinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL CINNAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C023P3M5JJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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